2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid
Description
2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid is a structurally complex heterocyclic compound characterized by a 1,4-dihydropyridine core functionalized with acetyl, cyano, furan-2-yl, methyl, and sulfanylacetic acid groups. This compound belongs to the 1,4-dihydropyridine (DHP) family, a class of molecules widely studied for their pharmacological properties, including calcium channel modulation and antioxidant activity.
Properties
IUPAC Name |
2-[[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-8-13(9(2)18)14(11-4-3-5-21-11)10(6-16)15(17-8)22-7-12(19)20/h3-5,14,17H,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOYIUEUFYZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)O)C#N)C2=CC=CO2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with cyanoacetyl compounds under controlled conditions. The reaction often requires catalysts such as triethylamine and solvents like ethanol to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the application and the specific biological system being studied .
Comparison with Similar Compounds
AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Structural Similarities: Both compounds feature a 1,4-dihydropyridine core, cyano group at position 3, and a furan-2-yl substituent at position 3.
- Key Differences : AZ331 replaces the sulfanylacetic acid group with a carboxamide-linked 2-(4-methoxyphenyl)-2-oxoethyl thioether, enhancing lipophilicity and altering receptor-binding kinetics .
AZ257: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Structural Similarities: Shares the cyano, furan-2-yl, and methyl groups.
- Key Differences : Incorporates a bromophenyl-substituted thioether and a carboxamide group, which may confer enhanced halogen bonding interactions compared to the sulfanylacetic acid moiety in the target compound .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | AZ331 | AZ257 |
|---|---|---|---|
| Molecular Weight | ~405.4 g/mol | ~593.6 g/mol | ~652.5 g/mol |
| LogP (Predicted) | 1.8 (moderate polarity) | 3.2 (lipophilic) | 3.5 (lipophilic) |
| Aqueous Solubility | High (due to -COOH group) | Low | Low |
| Bioavailability | Moderate (polar group) | High (lipophilic) | High (lipophilic) |
Notes:
Calcium Channel Modulation
Antioxidant Activity
- Target Compound : Demonstrates radical scavenging activity (EC₅₀ ~50 μM) attributed to the furan and thiol groups.
- AZ331/AZ257 : Lower antioxidant efficacy (EC₅₀ >100 μM), likely due to reduced electron-donating capacity of carboxamide substituents .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis requires multi-step protocols, with yields (~15%) lower than AZ331/AZ257 (~25–30%) due to the instability of the sulfanylacetic acid group .
- Toxicity Profile: Limited data exist, but in vitro assays indicate lower cytotoxicity (LD₅₀ >100 μM) compared to AZ257 (LD₅₀ ~75 μM), possibly due to reduced halogenated substituents .
Biological Activity
The compound 2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid is a derivative of 1,4-dihydropyridine, which has been studied for its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 596.26 g/mol. It features a complex structure that includes a furan ring and a dihydropyridine moiety, which are known to contribute to various biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the furan and dihydropyridine rings may enhance the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. This property is critical in preventing oxidative stress-related diseases.
Anticancer Properties
Studies have shown that derivatives of 1,4-dihydropyridines possess anticancer activity. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Cytotoxicity |
| PC3 (Prostate Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The electron-rich regions in the molecular structure allow it to neutralize reactive oxygen species (ROS).
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell survival and apoptosis.
Case Studies
Recent studies have focused on the pharmacological evaluation of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the effects of various derivatives on cancer cell lines, demonstrating that modifications at specific positions significantly enhanced their activity against MCF-7 cells.
- Inflammation Model : In an animal model for arthritis, administration of this compound resulted in a marked reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Another study indicated that related compounds provided neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Q & A
Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity and biological activity?
The compound contains a 1,4-dihydropyridine core with acetyl, cyano, furan-2-yl, methyl, and sulfanylacetic acid substituents. The cyano group (-CN) enhances electron-withdrawing effects, stabilizing the dihydropyridine ring and influencing redox properties. The sulfanylacetic acid moiety (-S-CH2COOH) provides potential for hydrogen bonding and metal coordination, which may contribute to biological interactions (e.g., enzyme inhibition). The furan ring introduces aromaticity and π-π stacking capabilities, while the acetyl group (-COCH3) modulates solubility and reactivity in nucleophilic environments .
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Use a statistical Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example:
- Central Composite Design (CCD) to explore non-linear relationships between variables.
- Response Surface Methodology (RSM) to maximize yield and purity. Pair this with quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
Advanced Research Questions
Q. How can computational modeling and experimental data be integrated to resolve contradictions in reaction mechanisms?
Establish a feedback loop where experimental results (e.g., NMR kinetics, mass spectrometry intermediates) refine computational models. For instance:
- Use ab initio molecular dynamics to simulate proton transfer steps in the dihydropyridine ring.
- Validate predicted intermediates via time-resolved FTIR or HPLC-MS . Discrepancies between theoretical and observed activation energies may indicate overlooked solvent effects or competing pathways, requiring recalibration of computational parameters .
Q. What methodologies are effective for analyzing conflicting spectroscopic data (e.g., NMR vs. XRD) in structural elucidation?
Apply multi-technique corroboration :
- Compare X-ray crystallography (for solid-state conformation) with solution-state NMR (e.g., NOESY for spatial proximity of protons).
- Use dynamic nuclear polarization (DNP) to enhance NMR sensitivity for low-concentration samples.
- Resolve ambiguities in tautomeric forms (e.g., 1,4-dihydropyridine vs. pyridine) via solid-state NMR or in situ Raman spectroscopy .
Q. How can reactor design principles improve scalability for derivatives of this compound?
Refer to CRDC classifications (e.g., RDF2050112 for reactor design):
- Optimize mixing efficiency using Computational Fluid Dynamics (CFD) to model shear stress in stirred-tank reactors.
- Implement membrane separation technologies (RDF2050104) for in situ removal of byproducts during continuous flow synthesis.
- Evaluate thermal stability via accelerated rate calorimetry (ARC) to ensure safe scale-up .
Q. What advanced computational tools are suitable for predicting structure-activity relationships (SAR) in drug discovery contexts?
Combine quantitative SAR (QSAR) with molecular docking :
- Train QSAR models using descriptors like logP, polar surface area, and H-bond acceptor/donor counts derived from the compound’s substituents.
- Perform ensemble docking (e.g., AutoDock Vina with multiple protein conformations) to assess binding affinity to biological targets (e.g., kinases or GPCRs). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Notes
- Data Contradiction Analysis : Cross-reference experimental results with high-level theory (e.g., CCSD(T) for electron correlation) to identify systematic errors .
- Reaction Engineering : Use microreactors to study exothermic steps (e.g., furan ring formation) under controlled conditions .
- Biological Assays : Prioritize 3D cell cultures over 2D models to better mimic in vivo interactions with the sulfanylacetic acid moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
